1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICPTCGPPWEBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine is primarily investigated for its pharmacological potential in treating neurological disorders. Its high affinity for the dopamine D2 receptor subtype makes it a candidate for addressing conditions such as:
- Schizophrenia : The compound acts as a partial agonist at dopamine receptors, potentially modulating neurotransmission to alleviate symptoms .
- Neurodegenerative Diseases : It shows promise in managing Parkinson's disease by influencing dopamine levels, which are critical for motor control .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex organic molecules. Its unique structure provides opportunities for developing derivatives with tailored pharmacological profiles .
Biological Studies
Research has highlighted its interactions with various neurotransmitter systems beyond dopamine, including serotonin receptors. This broad activity profile suggests potential applications in treating not only neurological disorders but also conditions like drug addiction .
Neurological Disorders
The compound's ability to modulate dopamine levels positions it as a therapeutic candidate for:
- Psychotic Disorders : By influencing dopaminergic signaling pathways, it may help manage symptoms associated with schizophrenia and similar disorders.
Neurodegenerative Diseases
Its dopaminergic activity suggests potential benefits in:
- Parkinson's Disease : Enhancing dopamine transmission could improve motor function and quality of life for patients.
Cancer Research
Emerging studies indicate that (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity at specific concentrations . This suggests that further investigation into its mechanisms could reveal additional therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison :
- Piperidine core : Common in CNS-targeting molecules due to its conformational flexibility and basicity.
- Substituents on the benzyl/phenyl group : Influence lipophilicity, electronic properties, and target binding.
- Amino group position: Affects hydrogen-bonding interactions with biological targets.
Table 1: Structural and Functional Comparison
Detailed Analysis :
Substituent Effects: Electron-Withdrawing Groups: The 5-fluoro group in the target compound enhances metabolic stability and may improve blood-brain barrier penetration compared to non-halogenated analogs . Methyl vs.
Biological Activity :
- NK1 Receptor Antagonists : Compounds like (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine () show high brain uptake in PET studies, suggesting the target compound could share similar pharmacokinetic profiles .
- Kinase Inhibitors : Indazole-containing analogs () demonstrate kinase inhibition, but the absence of an indazole NH in the target compound may reduce such activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of piperidin-3-amine with a 5-fluoro-2-methylbenzyl halide, a method analogous to procedures in (Suzuki coupling for biphenyl analogs) .
- Compared to ’s acryloyl-pyrrolidine derivatives, the target compound lacks complex stereochemistry, simplifying synthesis .
Biological Activity
1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, also known as (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, is a synthetic organic compound with significant biological activity. It features a piperidine ring substituted with a 5-fluoro-2-methylphenyl group, which is crucial for its pharmacological properties. This compound has attracted attention for its potential applications in treating neurological disorders, particularly through its interaction with dopamine receptors.
The primary biological activity of this compound is attributed to its interaction with dopamine receptors, particularly the D2 receptor subtype. This compound acts as a partial agonist , influencing neurotransmission and potentially offering therapeutic benefits in conditions such as schizophrenia and Parkinson's disease. Its selectivity for specific receptor subtypes minimizes side effects commonly associated with broader-spectrum agents.
Pharmacological Applications
- Neurological Disorders : The compound shows promise in treating schizophrenia and other psychotic disorders by modulating dopamine levels in the brain.
- Neurodegenerative Diseases : Its ability to influence dopamine neurotransmission suggests potential applications in managing Parkinson's disease and drug addiction.
- Cancer Research : Although primarily recognized for its neurological effects, ongoing studies are exploring its potential as an anticancer agent due to its interactions with cellular processes involved in tumor growth .
Comparative Studies
The compound's biological activity can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[(4-Fluorophenyl)methyl]piperidin-3-amine | Similar piperidine structure | Dopamine receptor interaction |
| 1-[(3-Methylphenyl)methyl]piperidin-3-amine | Altered phenyl substitution | Varies; less focus on dopamine |
| 1-[(5-Chloro-2-methylphenyl)methyl]piperidin-3-amine | Chlorine substitution | Different receptor affinity |
The presence of fluorine in the structure of this compound enhances its binding affinity compared to analogs with different halogen substitutions.
Study on Dopaminergic Activity
A study evaluated the dopaminergic activity of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine, demonstrating high affinity for the D2 receptor. The results indicated that this compound could effectively modulate dopaminergic signaling pathways, which are critical in various neurological conditions.
Anticancer Potential
Research has also highlighted the potential anticancer properties of this compound. In vitro studies showed that it could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity at specific concentrations . This suggests that further investigation into its mechanism could reveal additional therapeutic applications in oncology.
Q & A
Q. What are the common synthetic routes for preparing 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Piperidine Functionalization : Alkylation of piperidin-3-amine with 5-fluoro-2-methylbenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
- Fluorination Strategies : Electrophilic fluorination using reagents like Selectfluor® for aryl rings, requiring anhydrous conditions and inert atmospheres to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Key Factors Influencing Yield/Purity:
- Temperature control (<0°C for fluorination to avoid decomposition).
- Solvent polarity (DMF enhances nucleophilicity but may require rigorous drying).
- Catalysts (e.g., Lewis acids like BF₃·Et₂O for regioselective benzylation) .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Purity (%) |
|---|---|---|---|
| Alkylation | 5-Fluoro-2-methylbenzyl bromide, K₂CO₃, DMF, 60°C | 65–75% | 90–95 |
| Fluorination | Selectfluor®, CH₃CN, RT, 12h | 50–60% | 85–90 |
| Purification | Silica gel chromatography | – | >95 |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₃H₁₈FN₂ ([M+H]⁺ = 229.1445) .
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly to confirm stereochemistry and hydrogen bonding patterns .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays for this compound be resolved?
Methodological Answer: Contradictions often arise from assay conditions or receptor subtype selectivity. Strategies include:
- Orthogonal Assays : Combine radioligand binding (e.g., ³H-serotonin uptake in synaptosomes) with functional assays (e.g., cAMP modulation in HEK293 cells expressing 5-HT receptors) .
- Control Experiments : Use knockout animal models or siRNA-mediated receptor silencing to confirm target specificity.
- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC-UV validation before assays .
Example:
In studies showing conflicting affinity for dopamine D2 vs. serotonin 5-HT2A receptors, competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT2A) can clarify off-target effects .
Q. What experimental design considerations are critical for in vivo studies targeting neurological applications?
Methodological Answer:
- Animal Models : Use transgenic mice (e.g., DAT-Cre for dopamine transporter specificity) or disease models (e.g., MPTP-induced Parkinsonism).
- Dosing : Pharmacokinetic profiling (plasma half-life, brain penetration via LC-MS/MS) to determine optimal doses .
- Behavioral Assays : Rotarod tests for motor function or forced swim tests for antidepressant activity, with blinded scoring to reduce bias.
Q. Table 2: In Vivo Parameters
| Parameter | Method | Outcome Metric |
|---|---|---|
| Brain Penetration | LC-MS/MS of homogenates | [Compound] > IC₅₀ in target tissue |
| Behavioral Effect | Open Field Test | Distance moved (cm/5min) |
| Toxicity | Serum ALT/AST levels | <2x baseline |
Q. How can synthetic routes be optimized for lab-scale production to support high-throughput screening?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors for benzylation steps improve reproducibility and reduce reaction times (e.g., 30 min vs. 12h batch) .
- Microwave-Assisted Synthesis : Accelerates fluorination steps (e.g., 15 min at 100°C vs. 12h reflux) .
- Automated Purification : Flash chromatography systems with UV-guided fraction collection to standardize purity (>98%) for screening libraries.
Key Metrics for Optimization:
- Space-time yield (g/L·h).
- E-factor (kg waste/kg product).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
